molecular formula C6H11N3 B3021225 (1-Ethyl-1h-pyrazol-3-yl)methanamine CAS No. 956758-70-6

(1-Ethyl-1h-pyrazol-3-yl)methanamine

Cat. No.: B3021225
CAS No.: 956758-70-6
M. Wt: 125.17 g/mol
InChI Key: LLUVLTBWVXCDQN-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound featuring an ethyl group at the 1-position and a methanamine substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol (see for analogous structures). Pyrazole derivatives are widely studied for their pharmacological properties, including receptor binding and enzyme inhibition .

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUVLTBWVXCDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298757
Record name 1-Ethyl-1H-pyrazole-3-methanamine
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Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956758-70-6
Record name 1-Ethyl-1H-pyrazole-3-methanamine
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Record name 1-Ethyl-1H-pyrazole-3-methanamine
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Record name (1-ethyl-1H-pyrazol-3-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1h-pyrazol-3-yl)methanamine typically involves the reaction of 1-ethylpyrazole with formaldehyde and ammonia. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction can be represented as follows:

1-Ethylpyrazole+Formaldehyde+AmmoniaThis compound\text{1-Ethylpyrazole} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 1-Ethylpyrazole+Formaldehyde+Ammonia→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1h-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-Ethyl-1h-pyrazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Ethyl-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The position of substituents on the pyrazole ring significantly influences electronic and steric properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Activities Evidence ID
(1-Ethyl-1H-pyrazol-3-yl)methanamine 1-Ethyl, 3-methanamine C₆H₁₁N₃ Base structure; unmodified amine
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-Ethyl, 5-methanamine, N-methyl C₇H₁₃N₃ Increased lipophilicity due to N-methylation
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (SW3) 1,5-Dimethyl, 3-methanamine C₆H₁₁N₃ Enhanced steric hindrance at 1,5-positions
(9-Ethyl-9H-carbazol-3-yl)methanamine Ethyl on carbazole, 3-methanamine C₁₅H₁₅N₃ Dopamine D3R antagonist (Ki = 144.7 nmol/L)
  • In contrast, N-methylation in LM6 reduces basicity, altering receptor interactions .
  • Steric Effects : SW3’s 1,5-dimethyl groups create steric hindrance, possibly limiting binding to flat active sites compared to the less hindered target compound .

Structural and Physicochemical Properties

Property This compound LM6 SW3
Molecular Weight 125.17 g/mol 139.20 g/mol 125.17 g/mol
Chiral Centers 0 0 0
Aromatic Bonds 5 5 5
LogP (Estimated) 1.2 1.8 1.0
  • Lipophilicity : LM6’s N-methyl group increases LogP compared to the target compound, enhancing membrane permeability .
  • Salt Forms : The hydrochloride salt of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine () improves aqueous solubility, a critical factor for drug formulation .

Biological Activity

(1-Ethyl-1H-pyrazol-3-yl)methanamine is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. Recent studies have highlighted its interactions with various biological targets, suggesting promising applications in therapeutic contexts.

The chemical formula of this compound is C6H11N3C_6H_{11}N_3 with a molecular weight of 125.17 g/mol. The compound's structure can be represented as follows:

PropertyDetails
Chemical Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
IUPAC Name (1-ethylpyrazol-3-yl)methanamine
Appearance Liquid
Hazard Statements H315-H318-H335

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Pharmacological Effects

Research indicates that compounds containing pyrazole rings often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Some derivatives exhibit significant antifungal activity, which can be crucial in treating fungal infections.

Case Studies

Recent investigations into the biological activity of this compound have provided valuable insights:

  • Antitumor Activity : In vitro studies on pyrazole derivatives showed promising results against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective cytotoxicity .
  • Neuropharmacological Effects : Preliminary studies suggest that similar compounds may influence central nervous system pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamineBromine substitution on pyrazoleAntimicrobial and anti-inflammatory
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamineChlorine substitution on pyrazolePotential CNS effects
(3-Aminopyrazole)Amino group at position 3Anti-inflammatory effects

The presence of different substituents on the pyrazole ring significantly influences the biological activity and pharmacological profile of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 2
(1-Ethyl-1h-pyrazol-3-yl)methanamine

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